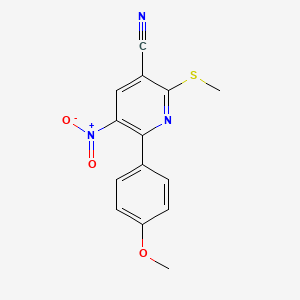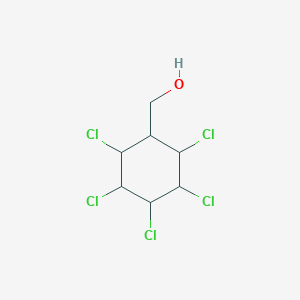
(2,3,4,5,6-Pentachlorocyclohexyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3,4,5,6-Pentachlorocyclohexyl)methanol is a chlorinated organic compound with the molecular formula C7H7Cl5O It is characterized by a cyclohexane ring with five chlorine atoms and a methanol group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5,6-Pentachlorocyclohexyl)methanol typically involves the chlorination of cyclohexanol. The process begins with the chlorination of cyclohexane to form 1,2,3,4,5,6-hexachlorocyclohexane. This intermediate is then subjected to dehydrochlorination to yield 2,3,4,5,6-pentachlorocyclohexene. Finally, the addition of a methanol group to the pentachlorocyclohexene results in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of chlorinating agents and catalysts to ensure efficient and high-yield production. Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2,3,4,5,6-Pentachlorocyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (2,3,4,5,6-Pentachlorocyclohexyl)formaldehyde.
Reduction: Reduction reactions can convert the compound to less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: (2,3,4,5,6-Pentachlorocyclohexyl)formaldehyde.
Reduction: Various less chlorinated cyclohexylmethanol derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
(2,3,4,5,6-Pentachlorocyclohexyl)methanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chlorinated compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,3,4,5,6-Pentachlorocyclohexyl)methanol involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, altering their activity and affecting metabolic pathways. It may also interact with cellular membranes, influencing membrane fluidity and permeability .
Comparación Con Compuestos Similares
Similar Compounds
(2,3,4,5,6-Pentachlorophenyl)methanol: Similar structure but with a phenyl ring instead of a cyclohexane ring.
(2,3,4,5,6-Hexachlorocyclohexyl)methanol: Contains an additional chlorine atom.
(2,3,4,5,6-Pentachlorocyclohexyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
(2,3,4,5,6-Pentachlorocyclohexyl)methanol is unique due to its specific arrangement of chlorine atoms and the presence of a methanol group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
646068-55-5 |
|---|---|
Fórmula molecular |
C7H9Cl5O |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentachlorocyclohexyl)methanol |
InChI |
InChI=1S/C7H9Cl5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h2-7,13H,1H2 |
Clave InChI |
QMINGTVEAXAYRR-UHFFFAOYSA-N |
SMILES canónico |
C(C1C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12583385.png)
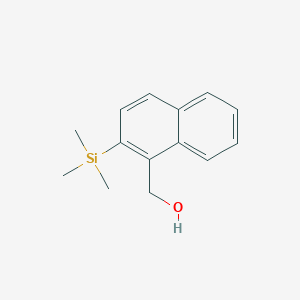
![Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy-](/img/structure/B12583406.png)
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12583412.png)
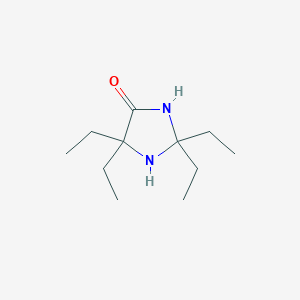
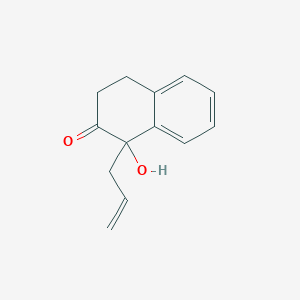
![2,9-Di([1,1'-biphenyl]-2-yl)-4,7-diphenyl-1,10-phenanthroline](/img/structure/B12583421.png)
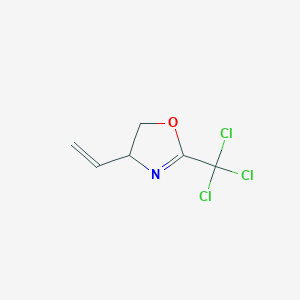
![3-Phenyl-6-(trichloromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12583444.png)
![Hydroxylamine, O-[(1S)-1-phenylbutyl]-](/img/structure/B12583449.png)
![N-(4-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12583451.png)

